REACTION_SMILES
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[C:1](#[N:2])[CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1.[O:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[CH2:15][CH2:16][CH2:17][Br:18]>>[C:1](#[N:2])[CH:3]1[N:4]([CH2:17][CH2:16][CH2:15][O:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1CCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCOc1ccccc1
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Name
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Type
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product
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Smiles
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N#CC1CCCN1CCCOc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |